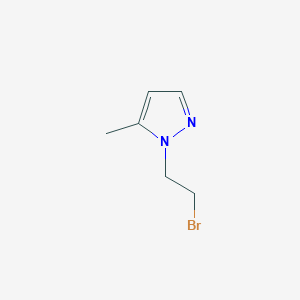

1-(2-bromoethyl)-5-methyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-5-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHHPLBQKWBUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conceptual Framework and Significance of 1 2 Bromoethyl 5 Methyl 1h Pyrazole Within Pyrazole Chemistry

Significance of the Pyrazole (B372694) Heterocycle in Organic and Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in potent, selective, and drug-like molecules. uni.lu Pyrazole derivatives exhibit a remarkable breadth of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antidepressant properties. nih.govmdpi.comsemanticscholar.org This wide-ranging bioactivity has led to the incorporation of the pyrazole core into numerous commercially available drugs. nih.gov

Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals as herbicides and insecticides, and in materials science as dyes and fluorescent agents. nih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs and ongoing clinical studies. uni.lu The ability to readily functionalize the pyrazole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its biological activity and other characteristics. researchgate.net

Structural Characteristics and Chemical Importance of 1-(2-Bromoethyl)-5-methyl-1H-pyrazole as a Synthetic Intermediate

This compound is a derivative of the pyrazole core, featuring a methyl group at the 5-position and a 2-bromoethyl substituent on one of the nitrogen atoms. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.

Structural Characteristics:

The fundamental properties of this compound are summarized in the table below, based on available chemical data.

| Property | Value |

| Molecular Formula | C₆H₉BrN₂ |

| Monoisotopic Mass | 187.9949 Da |

| SMILES | CC1=CC=NN1CCBr |

| InChI | InChI=1S/C6H9BrN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 |

| Table 1: Key Structural Identifiers for this compound. uni.lu |

The key to its chemical importance lies in the presence of the bromoethyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a variety of other functional groups and the construction of larger, more complex molecules.

Role as a Synthetic Intermediate:

The primary utility of this compound is as an alkylating agent. The bromoethyl side chain can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is fundamental to its role in building more elaborate molecular structures.

One significant application of similar haloethyl-substituted pyrazoles is in the synthesis of fused heterocyclic systems. For instance, dehydrohalogenation of 1-(2-haloethyl)pyrazoles is a known method for the preparation of vinylpyrazoles. researchgate.net These vinylpyrazoles can then participate in various cycloaddition reactions to construct more complex ring systems.

While specific, detailed research findings on the direct use of this compound as a synthetic intermediate in peer-reviewed literature are not extensively documented in readily available sources, its structural motifs are present in more complex molecules, suggesting its role as a precursor. For example, the synthesis of various pyrazolo[1,5-a]pyrimidines and other fused pyrazole systems often involves the cyclization of intermediates that could potentially be derived from precursors like this compound. nih.govias.ac.inresearchgate.net The bromoethyl group provides a reactive handle for intramolecular cyclization reactions, a common strategy for the synthesis of bicyclic and polycyclic heterocyclic compounds.

The general reaction scheme for the utility of this compound as a synthetic intermediate can be depicted as follows:

Figure 1: General reaction scheme illustrating the use of this compound as an alkylating agent in the synthesis of more complex pyrazole derivatives.

In this scheme, "Nu" represents a generic nucleophile, which can be part of another molecule, leading to the formation of a larger, more functionalized pyrazole derivative. This versatility underscores the importance of this compound as a valuable building block for the creation of novel compounds with potential applications in medicinal chemistry and other areas of chemical science.

Chemical Reactivity and Transformation Mechanisms of 1 2 Bromoethyl 5 Methyl 1h Pyrazole and Analogues

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The primary reaction pathway for 1-(2-bromoethyl)-5-methyl-1H-pyrazole involves the nucleophilic substitution of the bromide ion. The carbon atom alpha to the bromine is electrophilic and readily reacts with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the ethyl side chain, making it a valuable intermediate in the synthesis of more complex molecules.

The bromoethyl group is an effective alkylating agent for nitrogen-based nucleophiles such as primary and secondary amines, as well as other nitrogen-containing heterocycles. These reactions typically proceed via an SN2 mechanism to form new carbon-nitrogen bonds, yielding 1-(2-aminoethyl)-5-methyl-1H-pyrazole derivatives. The reaction of related 1-(2-haloethyl)pyrazoles with amines is well-documented. For instance, alkylation of pyrazoles with 2-chloroethylamine (B1212225) has been successfully performed under phase-transfer catalysis conditions. researchgate.net Similarly, fused pyrazole (B372694) systems have been alkylated using N-(2-bromoethyl)phthalimide, which subsequently yields a primary amine upon deprotection. bioorganica.com.ua These reactions underscore the general applicability of this transformation for creating pyrazole derivatives with an aminoethyl side chain, which are structural motifs found in biologically active compounds like histamine (B1213489) analogues. arkat-usa.org

Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles on Pyrazole Analogues

| Starting Material | Nucleophile | Conditions | Product | Reference |

| Pyrazole | 2-Chloroethylamine | Phase-Transfer Catalysis | 1-(2-Aminoethyl)pyrazole | researchgate.net |

| 1-Alkyl-1,4-dihydropyrazolo[4,3-c]pyrazole | N-(2-bromoethyl)phthalimide | Not specified | Phthalimide-protected 2-aminoethyl derivative | bioorganica.com.ua |

| Pyrazole | Alkyl Halide | Basic Conditions | N-Alkyl Pyrazole | semanticscholar.org |

Sulfur-based nucleophiles, such as thiols and their corresponding thiolates, react efficiently with this compound to form thioethers. Due to the high nucleophilicity of sulfur, these reactions generally proceed under mild conditions to afford 1-[2-(alkylthio)ethyl]- and 1-[2-(arylthio)ethyl]-5-methyl-1H-pyrazoles. The synthesis of pyrazole-derived thioethers and dithioethers from related haloalkyl or tosyl-activated pyrazole precursors is a well-established methodology. researchgate.netnih.gov For example, 4-bromo-1-(2-chloroethyl)-1H-pyrazole has been shown to react with sodium thiophenoxide (PhSNa) and sodium sulfide (B99878) (Na₂S) to yield the corresponding thioether and sulfide, respectively. researchgate.net The resulting thioether linkage can be further oxidized to produce sulfoxides and sulfones, adding another layer of chemical diversity. nih.gov

Table 2: Synthesis of Pyrazole-Thioethers from Analogous Precursors

| Electrophile | Sulfur Nucleophile | Conditions | Product Type | Reference |

| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | PhSNa | Not specified | Aryl thioether | researchgate.net |

| 4-Bromo-1-(2-chloroethyl)-1H-pyrazole | Na₂S | Not specified | Dipyrazolylethyl sulfide | researchgate.net |

| 1-(2-Tosyloxyethyl)-3,5-dimethylpyrazole | Na₂S·9H₂O | Not specified | Dipyrazolylethyl sulfide | nih.gov |

| 1-(2-Tosyloxyethyl)-3,5-dimethylpyrazole | 1,2-Ethanedithiolate (in situ) | Basic aqueous solution | Dithioether | nih.gov |

Reactions with oxygen-based nucleophiles, particularly sterically hindered alkoxides like sodium tert-butoxide, often lead to elimination rather than substitution. The treatment of 1-(2-bromoethyl)pyrazole analogues with strong bases typically results in dehydrohalogenation to form the corresponding 1-vinylpyrazole. nih.gov This E2 elimination pathway is favored by strong, bulky bases and higher temperatures. However, nucleophilic substitution to form ethers can occur, particularly with less sterically demanding nucleophiles like methoxide (B1231860) or phenoxide under carefully controlled conditions that minimize the competing elimination reaction. The outcome of the reaction—substitution versus elimination—is therefore highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. nih.gov

Intramolecular Cyclization and Ring Fusion Reactions

The structure of this compound is well-suited for intramolecular reactions, leading to the formation of fused heterocyclic systems. These reactions can occur when a nucleophilic center within the molecule displaces the bromide ion.

One significant example is the intramolecular O-alkylation observed in analogues bearing a hydroxyl group on the pyrazole ring. The treatment of 1-(2-bromoethyl)-5-hydroxy-3-methylpyrazole with potassium hydroxide (B78521) in ethanol (B145695) does not yield the expected vinylpyrazole via elimination, but instead undergoes intramolecular cyclization to form 2,3-dihydro-6-methylpyrazolo[3,2-b]oxazole. nih.gov In this transformation, the deprotonated hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl chain.

Another plausible, and common, cyclization pathway for such systems is intramolecular N-alkylation. The pyridine-like N2 atom of the pyrazole ring can act as a nucleophile, attacking the bromoethyl side chain to form a fused, bicyclic pyrazolium (B1228807) salt. This type of reaction would result in the formation of a 5-methyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium cation. The formation of such fused pyrazolium systems is a known strategy for creating novel heterocyclic structures. researchgate.netclockss.org

Table 3: Examples of Intramolecular Cyclization Reactions in Pyrazole Analogues

| Starting Material | Conditions | Mechanism | Product | Reference |

| 1-(2-Bromoethyl)-5-hydroxy-3-methylpyrazole | KOH, Ethanol | Intramolecular O-alkylation | 2,3-Dihydro-6-methylpyrazolo[3,2-b]oxazole | nih.gov |

| This compound | Heat (Hypothetical) | Intramolecular N-alkylation | 5-Methyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium salt | researchgate.netclockss.org |

Electrophilic and Radical Reactions Involving the Pyrazole Ring and Bromoethyl Group

While the bromoethyl group's reactivity is dominated by nucleophilic substitution, the pyrazole ring itself is aromatic and can undergo electrophilic substitution. The presence of the N-alkyl group directs incoming electrophiles primarily to the C4 position.

The pyrazole ring is generally stable towards mild oxidizing agents. However, under specific conditions, such as electrooxidation, functionalization of the ring can be achieved. Electrochemical methods have been employed for the halogenation and thiocyanation of pyrazole derivatives, typically occurring at the C4 position. nih.gov The process often involves the electrooxidation of a halide or thiocyanate (B1210189) ion to generate the active electrophilic species (e.g., Br₂ or (SCN)₂), which then attacks the electron-rich pyrazole ring. nih.gov

Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂ in a suitable solvent) on N-alkylated pyrazoles also proceed with high regioselectivity at the C4 position. scribd.comacs.org The bromoethyl group at the N1 position does not significantly alter this inherent reactivity of the pyrazole core, although it may influence reaction rates due to steric and electronic effects. Furthermore, derivatives of this compound, such as the corresponding thioethers formed via nucleophilic substitution, can undergo oxidation at the side chain. For example, pyrazole-containing thioethers are selectively oxidized by hydrogen peroxide to the corresponding sulfoxides or sulfones, depending on the stoichiometry of the oxidant used. nih.gov

Table 4: Common Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents | Electrophile | Position | Product Type | Reference |

| Halogenation | Br₂ or I₂ | Br⁺ or I⁺ | C4 | 4-Halopyrazole | nih.govacs.org |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole | scribd.com |

| Thiocyanation | NH₄SCN (electrooxidation) | (SCN)₂ | C4 | 4-Thiocyanatopyrazole | nih.gov |

Reduction Reactions of the Bromoethyl Group and Pyrazole Ring

The reduction of this compound and its analogues can be directed at either the bromoethyl substituent or the pyrazole ring, depending on the chosen reagents and reaction conditions.

The bromoethyl group is susceptible to reductive cleavage or transformation. While direct reduction to an ethyl group can be challenging, related transformations are well-documented. For instance, the bromoethyl moiety can be converted to a hydroxymethyl group via reduction of an intermediate ester. One study demonstrated that a related ester, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, could be reduced by lithium aluminium hydride (LiAlH₄) in diethyl ether to afford 2-(hydroxymethyl)indolizidine in high yield, showcasing the reducibility of related structures. researchgate.net Generally, the C-Br bond can undergo hydrogenolysis, a reaction where a carbon-halogen bond is cleaved by hydrogen, typically with a palladium catalyst, though specific examples for this exact substrate are not prevalent.

The pyrazole ring itself is an aromatic heterocycle and is generally resistant to reduction under mild conditions. Catalytic hydrogenation of the pyrazole ring requires more forcing conditions. Processes have been developed for preparing pyrazoles via catalytic hydrogenation of precursor molecules like hydrazone-substituted α,β-unsaturated carbonyl compounds, which involves a cyclization-aromatization sequence rather than reduction of a pre-formed aromatic pyrazole ring. google.comwipo.int The hydrogenation of N-alkyl carbazole (B46965) systems, another class of N-heterocycles, has been achieved using a ruthenium on alumina (B75360) catalyst at elevated temperatures (190 °C) and high hydrogen pressure (70 bar), indicating that the reduction of such stable heterocyclic rings is feasible but requires significant energy input. mdpi.comresearchgate.net

Cycloaddition Chemistry (e.g., Diels-Alder) of Vinylpyrazole Intermediates

A key transformation of this compound is its dehydrobromination to form the highly reactive intermediate, 5-methyl-1-vinyl-1H-pyrazole. nih.gov This conversion is typically achieved by treatment with a base like potassium hydroxide. nih.gov The resulting vinylpyrazole serves as a versatile building block in various cycloaddition reactions.

Diels-Alder Reactions: In the context of [4+2] cycloadditions, vinylpyrazoles typically act as dienophiles (the 2π component) rather than dienes. The pyrazole ring is reluctant to participate as a diene because it would lead to a loss of aromaticity in the resulting adduct. nih.gov The reaction of 5-methyl-1-vinylpyrazole as a dienophile with a diene such as cyclohexa-1,3-diene has been studied. These reactions are often sluggish, requiring harsh conditions such as high temperatures (180 °C) and yielding the desired cycloadducts in low yields. nih.govresearchgate.net Increasing the temperature further (to 220 °C) can lead to polymerization of the reactants. nih.gov

[2+2] Cycloaddition Reactions: Vinylpyrazoles also participate in [2+2] cycloadditions with electron-deficient alkenes. A notable example is the reaction with tetracyanoethylene (B109619) (TCNE). In aprotic solvents, 1-vinylpyrazoles react with TCNE to yield l-(2,2,3,3-tetracyano-l-cyclobutyl)pyrazoles. nih.gov While the reaction proceeds at room temperature for unsubstituted 1-vinylpyrazole, the 5-methyl derivative requires heating at 80 °C. nih.gov This reaction is believed to proceed through the formation of a π-π complex as the initial step. nih.gov

| Reaction Type | Vinylpyrazole Intermediate | Reactant | Conditions | Product Type | Yield | Reference |

| Diels-Alder ([4+2]) | 5-methyl-1-vinylpyrazole | Cyclohexa-1,3-diene | 180 °C | Bicyclic Adduct | Low | nih.govresearchgate.net |

| [2+2] Cycloaddition | 5-methyl-1-vinylpyrazole | Tetracyanoethylene | Benzene, 80 °C | Cyclobutylpyrazole | Moderate-High | nih.gov |

Carbene Addition Reactions (e.g., Dichlorocarbene)

The vinyl group of the 5-methyl-1-vinyl-1H-pyrazole intermediate is also susceptible to addition reactions with carbenes, leading to the formation of cyclopropane (B1198618) derivatives. The reaction with dichlorocarbene (B158193) (:CCl₂) is a key example of this transformation.

Dichlorocarbene can be generated in situ from several sources, including the reaction of chloroform (B151607) (CHCl₃) with a strong base like sodium hydroxide, often under phase-transfer catalysis (PTC) conditions, or by the thermal decomposition of sodium trichloroacetate. nih.gov The generated dichlorocarbene then adds across the double bond of the vinylpyrazole in a concerted step to afford a dichlorocyclopropylpyrazole. nih.gov For instance, the reaction of a related 3-vinylpyrazole with dichlorocarbene generated from chloroform and sodium hydroxide at 60 °C provided the corresponding 3-(2,2-dichlorocyclopropyl)-1H-pyrazole derivative in 59% yield. nih.gov When dichlorocarbene is generated under neutral conditions via the thermal decomposition of sodium trichloroacetate, similar N-alkyl-5-chloro-3-(2,2-dichlorocyclopropyl)-1H-pyrazoles can be obtained in good yield. nih.gov These cyclopropanated products are stable and serve as valuable precursors for more complex bisheterocyclic systems. nih.gov

Role as a Brominating Agent for Organic Substrates (e.g., Acetophenone (B1666503) Derivatives)

The compound this compound is not reported to function as a brominating agent for organic substrates like acetophenone. The carbon-bromine bond in the bromoethyl group is an sp³ C-Br bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. Consequently, the molecule acts as an alkylating agent, transferring the pyrazole-ethyl group to a nucleophile.

In contrast, brominating agents deliver an electrophilic bromine species (formally "Br⁺"). Common reagents for the α-bromination of ketones like acetophenone include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. nih.gov These reagents contain a bromine atom that is electron-deficient or part of a weak bond, allowing it to be attacked by the enol or enolate form of the ketone. The C-Br bond in this compound does not possess this electrophilic bromine character and therefore does not participate in such electrophilic bromination reactions.

Cross-Coupling Methodologies Utilizing Bromoethyl Pyrazole Derivatives

While the bromoethyl group itself is not typically used directly in cross-coupling reactions, derivatives of this compound, particularly those functionalized with a boronic acid or its ester equivalent on the pyrazole ring, are valuable substrates for palladium-catalyzed cross-coupling methodologies.

Suzuki-Miyaura Cross-Coupling Reactions (for Boronate-Functionalized Analogues)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. To utilize this compound in this context, it must first be converted into a boronate-functionalized analogue. A plausible synthetic route involves halogenation of the pyrazole ring, followed by conversion to a boronic ester.

A common strategy involves the regioselective lithiation or halogenation of the pyrazole ring at the C4 position, followed by a lithium-halogen exchange and subsequent quenching with an electrophilic boron source like triisopropyl borate (B1201080) or pinacolborane. This process yields a pyrazole-4-boronic acid or its pinacol (B44631) ester. a2bchem.com For example, an improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester starts from 4-bromo-1-methyl-1H-pyrazole, which undergoes lithium-halogen exchange and reaction with triisopropyl borate. a2bchem.com

Once the boronate-functionalized analogue of this compound is synthesized, it can be coupled with a variety of aryl or heteroaryl halides. These reactions are typically catalyzed by a palladium complex, such as Pd(PtBu₃)₂, in the presence of a base (e.g., KF or K₃PO₄) and a suitable solvent like DMF. a2bchem.com The resulting aryl-substituted pyrazole derivatives are prevalent in a range of pharmaceutically active compounds. a2bchem.com The pinacol esters are often favored due to their stability and ease of handling compared to the free boronic acids. researchgate.net

| Substrate 1 (Boronate) | Substrate 2 (Halide) | Catalyst / Base | Product | Significance | Reference |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 3-Chloropyridine derivative | Pd(PtBu₃)₂ / KF | 4-(3-Pyridinyl)-1-methyl-1H-pyrazole | Core of various drug candidates | a2bchem.com |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 2-Chloronitrobenzene | Pd(PtBu₃)₂ / KF | 4-(2-Nitrophenyl)-1-methyl-1H-pyrazole | Synthesis of functionalized biaryls | a2bchem.com |

Advanced Applications in Chemical Research and Development

Strategic Building Block in Medicinal Chemistry

The pyrazole (B372694) nucleus is a well-established pharmacophore in drug discovery, and 1-(2-bromoethyl)-5-methyl-1H-pyrazole serves as a key precursor for creating a diverse range of derivatives. The presence of the bromoethyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of larger, more complex molecular architectures.

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govresearchgate.netmdpi.com This designation is due to its ability to bind to multiple biological targets with high affinity, its favorable metabolic stability, and its synthetic accessibility. nih.gov The structure of this compound embodies this concept perfectly. The pyrazole core acts as the foundational structure, while the bromoethyl group functions as a versatile handle. This allows medicinal chemists to systematically modify the molecule, creating libraries of related compounds that can be screened for activity against a wide array of therapeutic targets. This strategic approach is fundamental to modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize lead compounds.

The true value of this compound lies in its role as a precursor to a multitude of biologically active molecules. The pyrazole scaffold is a core component in compounds developed for a wide range of therapeutic areas. researchgate.netresearchgate.net

Antimicrobial Activity: Pyrazole derivatives have been extensively investigated for their potential as antimicrobial agents. nih.govresearchgate.netscholarsresearchlibrary.comorientjchem.org By reacting this compound with various nucleophiles (such as amines, thiols, or other heterocyclic moieties), researchers can synthesize novel compounds. These new molecules can be tested against various strains of bacteria and fungi, contributing to the search for new antibiotics to combat resistant pathogens. scholarsresearchlibrary.comnih.gov

Anticancer Activity: A significant number of anticancer agents and investigational drugs incorporate the pyrazole structure. srrjournals.comnih.govresearchgate.netnih.govbohrium.com The synthesis of these complex molecules often requires versatile building blocks. This compound can be used to introduce the 5-methyl-pyrazole moiety into larger structures designed to interact with specific cancer-related targets, such as protein kinases or cell cycle regulators. nih.gov

Anti-inflammatory Activity: The pyrazole nucleus is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs), including celecoxib. mdpi.comresearchgate.netnih.govrjpbr.comcu.edu.eg The development of new anti-inflammatory agents often involves modifying the pyrazole scaffold to improve efficacy and reduce side effects. nih.govcu.edu.eg this compound provides a direct route to create novel analogues by attaching different side chains via the bromoethyl linker, which can then be evaluated for their ability to inhibit enzymes like cyclooxygenase (COX). nih.gov

| Therapeutic Area | Role of Pyrazole Scaffold | Synthetic Utility of this compound |

|---|---|---|

| Antimicrobial | Core structure in compounds active against bacteria and fungi. scholarsresearchlibrary.com | Precursor for synthesizing novel pyrazole derivatives with varied functional groups to screen for antimicrobial efficacy. |

| Anticancer | Key component in molecules targeting cancer-specific pathways and enzymes. srrjournals.comnih.gov | Building block for creating complex molecules designed as kinase inhibitors or antiproliferative agents. |

| Anti-inflammatory | Foundational scaffold for NSAIDs, including selective COX-2 inhibitors. nih.govrjpbr.com | Starting material for novel analogues aimed at modulating inflammatory pathways with potentially improved safety profiles. |

Chemical probes are specialized small molecules used to study the function of proteins and biological pathways. The design of a good chemical probe requires a selective and potent molecule, often with a linker for attachment to other tags (e.g., fluorescent dyes or affinity resins). The reactive bromoethyl group of this compound makes it an ideal starting material for the synthesis of such probes. By first attaching the pyrazole moiety to a ligand designed to bind a specific protein, the ethyl linker can be further functionalized. This allows for the creation of sophisticated tools that help researchers understand complex biological processes at the molecular level, which is crucial for validating new drug targets. nih.gov

Beyond its general use in drug discovery, the pyrazole scaffold has been specifically implicated in the development of inhibitors for various enzymes, including those involved in metabolic diseases.

α-Glucosidase and α-Amylase Inhibition: These enzymes are key targets in the management of type 2 diabetes because they are responsible for carbohydrate digestion. Inhibiting them can help control postprandial blood sugar levels. research-nexus.netnih.govresearchgate.netnih.gov Numerous studies have shown that pyrazole derivatives can be potent inhibitors of both α-glucosidase and α-amylase. research-nexus.nettandfonline.comresearchgate.netresearchgate.netnih.govnih.govresearchgate.net this compound serves as a valuable synthon for creating new series of potential inhibitors. The bromoethyl side chain can be elaborated into structures that mimic the natural substrates of these enzymes, leading to competitive or mixed-type inhibition. nih.govnih.gov

| Enzyme Target | Therapeutic Relevance | Reported Activity of Pyrazole Derivatives | Potential Role of this compound |

|---|---|---|---|

| α-Glucosidase | Type 2 Diabetes Management nih.gov | Potent in vitro inhibitory effects, in some cases superior to the standard drug acarbose. nih.govresearchgate.net | A key building block for synthesizing novel pyrazole-based hybrids and derivatives to optimize inhibitory activity. |

| α-Amylase | Type 2 Diabetes Management tandfonline.com | Significant inhibitory activity demonstrated in multiple studies, with SAR exploration guiding new designs. researchgate.netnih.govnih.govresearchgate.net | A versatile precursor for creating libraries of compounds to identify new, potent, and selective α-amylase inhibitors. |

Contributions to Materials Science

The unique electronic and photophysical properties of the pyrazole ring have led to its exploration in materials science, particularly in the field of optoelectronics.

Perovskite solar cells (PSCs) are a promising next-generation photovoltaic technology. mdpi.com The efficiency and stability of these cells are highly dependent on the quality of the material layers, including the hole-transporting material (HTM). Researchers have begun to incorporate pyrazole derivatives into the design of novel HTMs. researchgate.netresearchgate.net The electron-rich nature of the pyrazole ring can facilitate efficient hole extraction and transport, which is critical for high-performance solar cells. researchgate.net

This compound can serve as a foundational building block for synthesizing more complex, custom-designed pyrazole-based materials for this application. The bromoethyl group allows for the attachment of other aromatic or electron-donating moieties, enabling chemists to fine-tune the electronic properties (such as HOMO/LUMO energy levels), solubility, and film-forming characteristics of the final material to optimize its performance within the solar cell architecture. mdpi.comresearchgate.net

Synthesis of Functional Materials with Tailored Electronic and Optical Properties Utilizing this compound Remains an Exploratory Area

Despite extensive searches of scientific literature and chemical databases, specific research detailing the synthesis of functional materials with tailored electronic and optical properties using the compound This compound is not presently available. While the broader class of pyrazole derivatives has been investigated for applications in materials science due to their unique electronic and photophysical properties, the application of this specific bromoethyl-functionalized pyrazole in creating advanced materials appears to be a novel and underexplored area of research.

The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is known to be a versatile building block in the design of functional organic materials. The conjugated π-electron system of the pyrazole ring can give rise to desirable electronic properties, including charge transport capabilities and luminescence. mdpi.comias.ac.in The incorporation of pyrazole moieties into polymers and other macromolecules has been shown to influence their optical characteristics, such as absorption and fluorescence spectra, and quantum yields. ias.ac.innih.gov

Generally, the synthesis of functional materials involves the strategic incorporation of molecular units that will impart specific, desired properties to the final material. The "this compound" molecule possesses a reactive bromoethyl group, which could theoretically serve as a key functional handle for polymerization or for grafting onto other molecular scaffolds. This would allow for the introduction of the 5-methyl-1H-pyrazole unit into a larger system, thereby potentially influencing its electronic and optical behavior.

While the potential for "this compound" as a precursor in materials science is evident from a chemical standpoint, the absence of published research in this specific area means that no data tables with detailed research findings on the electronic and optical properties of materials derived from it can be provided at this time. Future research in this direction would be necessary to explore and characterize the properties of such novel materials.

Analytical Techniques for Structural Elucidation and Purity Assessment of Bromoethyl Pyrazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-bromoethyl)-5-methyl-1H-pyrazole is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring protons, the methyl protons, and the protons of the bromoethyl side chain will each have characteristic chemical shifts, integration values, and splitting patterns.

Pyrazole Ring Protons (H-3 and H-4): The two protons on the pyrazole ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The H-3 proton typically appears more downfield than the H-4 proton.

Bromoethyl Protons (-CH₂-CH₂-Br): The two methylene (B1212753) groups of the ethyl chain are adjacent to each other and will appear as triplets. The methylene group attached to the nitrogen (N-CH₂) will be at a different chemical shift than the one attached to the bromine (CH₂-Br), with the latter typically being further downfield.

Methyl Protons (-CH₃): The three protons of the methyl group at the C-5 position of the pyrazole ring are equivalent and will appear as a singlet.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole) | ~7.3-7.5 | Doublet (d) | 1H |

| H-4 (pyrazole) | ~6.0-6.2 | Doublet (d) | 1H |

| N-CH₂- | ~4.3-4.5 | Triplet (t) | 2H |

| -CH₂-Br | ~3.6-3.8 | Triplet (t) | 2H |

| -CH₃ | ~2.2-2.4 | Singlet (s) | 3H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in unique environments.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-5 (pyrazole) | ~140-142 |

| C-3 (pyrazole) | ~138-140 |

| C-4 (pyrazole) | ~105-107 |

| N-CH₂- | ~50-52 |

| -CH₂-Br | ~30-32 |

| -CH₃ | ~10-12 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the various bonds present.

C-H Stretching: Bands corresponding to aromatic C-H stretching from the pyrazole ring and aliphatic C-H stretching from the methyl and ethyl groups.

C=N and C=C Stretching: Absorptions characteristic of the pyrazole ring system.

C-N Stretching: A band indicating the bond between the ethyl group and the pyrazole nitrogen.

C-Br Stretching: A distinct absorption in the fingerprint region corresponding to the carbon-bromine bond.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3150 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=N Stretch (ring) | 1550-1600 |

| C=C Stretch (ring) | 1450-1500 |

| C-N Stretch | 1250-1350 |

| C-Br Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. uni.lu

For this compound (C₆H₉BrN₂), the molecular weight is approximately 189.00 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 natural abundance. This results in the molecular ion appearing as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two m/z units.

Predicted fragmentation could involve the loss of a bromine radical (•Br), loss of the bromoethyl group, or cleavage of the pyrazole ring.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound uni.lu

| Ion | Predicted m/z | Description |

| [M]⁺ | 188/190 | Molecular ion peak showing bromine isotope pattern |

| [M+H]⁺ | 189/191 | Protonated molecular ion |

| [M+Na]⁺ | 211/213 | Sodium adduct |

| [M-Br]⁺ | 109 | Loss of bromine atom |

| [C₄H₅N₂]⁺ | 81 | Pyrazole ring fragment after loss of side chain |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen) in a compound. wikipedia.org This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound (C₆H₉BrN₂), the theoretical elemental composition can be calculated from its atomic weights. The experimental values obtained for a pure sample should closely match these theoretical values, typically within a margin of ±0.4%. wikipedia.org

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 72.06 | 38.12% |

| Hydrogen | H | 1.008 | 9.072 | 4.80% |

| Bromine | Br | 79.90 | 79.90 | 42.26% |

| Nitrogen | N | 14.01 | 28.02 | 14.82% |

Future Perspectives and Research Trajectories in Bromoethyl Pyrazole Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-alkylated pyrazoles, including 1-(2-bromoethyl)-5-methyl-1H-pyrazole, traditionally relies on the alkylation of the parent pyrazole (B372694) with alkyl halides under basic conditions. mdpi.comresearchgate.net While effective, future research will likely focus on developing more efficient, selective, and sustainable synthetic methodologies.

Another promising direction is the use of visible-light photoredox catalysis, which allows for reactions to proceed under exceptionally mild conditions. organic-chemistry.org Developing a light-mediated protocol for the bromoethylation of pyrazoles would represent a significant advancement in green chemistry.

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | Mild conditions, use of aqueous media, operational simplicity. nih.gov | Optimization of catalyst and solvent systems for improved yield and purity. |

| Enzymatic Catalysis | High regioselectivity, mild reaction conditions, environmentally benign. nih.gov | Engineering specific enzymes for the bromoethylation reaction. |

| Metal-Organic Frameworks (MOFs) | High catalytic activity, reusability, ordered structure. researchgate.net | Design of MOFs with optimal pore size and active sites for selective N-alkylation. |

| Nano-Catalysts (e.g., ZnO) | Excellent yields, short reaction times, eco-friendly. mdpi.com | Investigating the effect of nanoparticle size and morphology on catalytic efficiency. |

| Visible-Light Photoredox Catalysis | Extremely mild conditions, high functional group tolerance, sustainable energy source. organic-chemistry.org | Development of photosensitizers and reaction conditions for light-induced N-alkylation. |

Investigation of Undiscovered Chemical Transformations and Reaction Mechanisms

The chemical reactivity of this compound is dominated by the bromoethyl moiety and the pyrazole ring itself. The carbon-bromine bond is a prime site for nucleophilic substitution and elimination reactions, providing a gateway to a vast library of derivatives.

A key transformation for investigation is the dehydrohalogenation of this compound to yield 5-methyl-1-vinyl-1H-pyrazole. nih.gov Vinylpyrazoles are valuable monomers and versatile intermediates in organic synthesis. nih.gov Future work should focus on optimizing reaction conditions to achieve high yields and exploring the subsequent reactivity of the vinyl group, such as in cycloaddition and polymerization reactions.

Nucleophilic substitution reactions, where the bromide is displaced by various nucleophiles (e.g., azides, cyanides, amines, thiols), can be used to introduce diverse functional groups. These transformations would create a portfolio of novel pyrazole derivatives with tailored properties for applications in medicinal chemistry and materials science. nih.gov

Furthermore, the pyrazole ring itself offers opportunities for functionalization. While electrophilic substitution typically occurs at the C4 position, modern C-H activation strategies catalyzed by transition metals could enable the direct and selective functionalization of other positions on the ring. mdpi.com Understanding the mechanisms of these transformations through computational and experimental studies will be crucial for controlling their outcomes.

| Reaction Type | Reactive Site | Potential Product Class | Significance |

|---|---|---|---|

| Elimination (Dehydrohalogenation) | Bromoethyl group | Vinylpyrazoles | Precursors for polymers and versatile synthetic intermediates. nih.gov |

| Nucleophilic Substitution | Bromoethyl group | Azidoethyl-, cyanoethyl-, aminoethyl-pyrazoles | Introduction of diverse functional groups for further synthesis. |

| C-H Activation/Functionalization | Pyrazole Ring (C3, C4) | Aryl-, alkyl-, or silyl-substituted pyrazoles | Direct installation of complexity onto the heterocyclic core. |

| Transition Metal-Catalyzed Cross-Coupling | C-Br (after ring bromination) or C-H | Biaryl pyrazoles, alkynylated pyrazoles | Construction of complex molecular architectures. |

Rational Design and Synthesis of Advanced Functional Materials

The unique structural and electronic properties of the pyrazole ring make it an attractive component for advanced functional materials, such as organic light-emitting diodes (OLEDs), polymers, and coordination complexes. nbinno.comnih.gov The compound this compound can serve as a key building block in this field.

By converting the bromoethyl group into a polymerizable moiety like a vinyl or acrylate (B77674) group, the molecule can be used as a monomer for the synthesis of novel polymers. These pyrazole-containing polymers could exhibit interesting thermal, optical, or conductive properties. Alternatively, the reactive C-Br bond allows for the molecule to be grafted onto existing polymer backbones, modifying their surface properties or introducing specific functionalities.

The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. chim.it This property can be exploited to construct metal-organic frameworks (MOFs) or coordination polymers. By designing linkers derived from this compound, it may be possible to create materials with tailored porosity, catalytic activity, or photoluminescent properties. Such materials could find applications in gas storage, separation, and chemical sensing.

Development of Targeted Chemical Probes for Biological Systems

Fluorescent chemical probes are indispensable tools for visualizing and understanding biological processes in real-time. nih.gov Pyrazole derivatives are increasingly recognized as privileged scaffolds for the design of such probes due to their favorable electronic properties, synthetic accessibility, and biocompatibility. nih.govresearchgate.net

The compound this compound is an ideal starting point for the rational design of targeted chemical probes. The bromoethyl group serves as a versatile and reactive "handle" for covalently attaching the pyrazole scaffold to other molecular components. A modular design strategy could be employed, where the pyrazole acts as the core, and the bromoethyl linker is used to attach:

A fluorophore: To generate a fluorescent signal for imaging.

A targeting ligand: Such as a peptide or small molecule, to direct the probe to a specific protein or cellular location.

A reactive group: To enable covalent labeling of a biological target.

For instance, reacting this compound with a fluorescent dye that contains a nucleophilic group (e.g., an amine or thiol) would create a stable, fluorescently tagged pyrazole derivative. Further modification could incorporate moieties that recognize specific enzymes or cellular receptors, leading to the development of highly specific probes for applications in diagnostics and drug discovery. nih.gov The inherent biological activity of many pyrazole-containing compounds adds another layer of potential, where the probe itself might also modulate the function of its target. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-bromoethyl)-5-methyl-1H-pyrazole, and how are intermediates characterized?

- The compound is often synthesized via cyclocondensation reactions. For example, ethyl acetoacetate and substituted hydrazines can form pyrazole cores, followed by bromoethylation. A key intermediate, ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate, is synthesized by reacting bromoethyl groups with pyrazole precursors under reflux conditions in polar solvents like ethanol. Intermediate characterization involves -NMR, -NMR, and IR spectroscopy to confirm substitution patterns and functional groups .

Q. What purification techniques are recommended for isolating this compound derivatives?

- Column chromatography using silica gel with hexane/ethyl acetate gradients is widely employed. For brominated derivatives, recrystallization from ethanol or methanol is effective due to moderate solubility differences. Purity is verified via HPLC or TLC with UV detection .

Q. How are structural and electronic properties of this compound validated experimentally?

- Single-crystal X-ray diffraction confirms bond lengths and angles, while DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties. Vibrational modes (IR) and NMR chemical shifts are matched with computational results to validate tautomeric forms or substituent effects .

Advanced Research Questions

Q. What catalytic strategies improve regioselectivity in pyrazole functionalization (e.g., bromoethylation)?

- Rhodium(II) catalysts (e.g., Rh(OAc)) enhance regioselectivity during carbenoid N–H insertion reactions. Silver(I) catalysts can redirect reactivity to vinylogous sites, enabling N-allylation. Solvent polarity (DMF vs. THF) and temperature (0°C to reflux) are critical for controlling positional isomerism .

Q. How can computational methods predict the bioactivity of this compound analogs?

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target enzymes (e.g., 6RKV for antibacterial activity). DFT-derived Fukui indices identify nucleophilic/electrophilic sites, correlating with antioxidant or antimicrobial potency. ADMET predictions assess pharmacokinetic profiles .

Q. What structural modifications enhance the compound’s stability or bioactivity?

- Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the pyrazole 4-position increases metabolic stability. Replacing the bromoethyl group with thioamide or acylthiourea moieties improves antibacterial activity against Gram-positive strains .

Q. How do spectral data resolve contradictions in tautomerism or substituent effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.